molecular formula C17H16BrNO4 B5741051 methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate

methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate

Cat. No. B5741051
M. Wt: 378.2 g/mol
InChI Key: YVEMQYZYBNJLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects
Methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation, and alleviate pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a drug.

Future Directions

Several future directions for the study of methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate include investigating its potential as a therapeutic agent for specific types of cancer, further elucidating its mechanism of action, and developing more efficient synthesis methods. Additionally, its potential as a tool for studying the inflammatory response and pain pathways could also be explored.
In conclusion, methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate is a chemical compound that has potential applications in various scientific fields. Its antitumor, anti-inflammatory, and analgesic properties make it an attractive candidate for further research. However, its mechanism of action and limitations in lab experiments need to be further explored to fully understand its potential as a therapeutic agent.

Synthesis Methods

Methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylphenol with acetic anhydride to form 2-bromo-4-methylphenyl acetate. The resulting product is then reacted with 4-aminobenzoic acid to form methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties.

properties

IUPAC Name

methyl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-3-8-15(14(18)9-11)23-10-16(20)19-13-6-4-12(5-7-13)17(21)22-2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEMQYZYBNJLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoate

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